1-(Morpholin-4-yl)butan-2-ol is a chemical compound notable for its unique structural features and potential applications in various scientific fields. This compound, characterized by the presence of a morpholine ring, is classified under alcohols due to the hydroxyl functional group attached to a butane chain. Its systematic name indicates that it contains a morpholine moiety at the 1-position and a hydroxyl group at the 2-position of the butane chain.
The compound is synthesized through specific chemical reactions involving morpholine and butanol derivatives. It falls within the category of chiral alcohols, which are significant in asymmetric synthesis and drug development due to their ability to exist in two enantiomeric forms.
The synthesis of 1-(Morpholin-4-yl)butan-2-ol typically involves nucleophilic substitution reactions. A common method includes reacting morpholine with 4-chlorobutan-2-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often require heating to facilitate the substitution process, leading to the formation of the desired alcohol .
In industrial settings, continuous flow reactors have been employed to scale up production. These reactors allow for precise control over reaction parameters, enhancing yield and purity. Additionally, biocatalysis using immobilized enzymes on magnetic nanoparticles has been explored for kinetic resolution of racemic mixtures of this compound, improving enantiomeric purity .
1-(Morpholin-4-yl)butan-2-ol undergoes several types of chemical reactions:
For oxidation reactions, potassium permanganate or chromium trioxide are commonly used oxidizing agents. Reduction can be achieved using lithium aluminum hydride or sodium borohydride. Nucleophilic substitutions typically require bases like sodium hydroxide or potassium carbonate .
The mechanism of action for 1-(Morpholin-4-yl)butan-2-ol primarily involves its interaction with enzymes such as lipase B from Candida antarctica. This compound acts as a substrate for these enzymes, facilitating enantiomer-selective acylation processes. The binding occurs at the active site of the enzyme, promoting catalysis that leads to the selective formation of one enantiomer over another .
1-(Morpholin-4-yl)butan-2-ol is typically a colorless liquid at room temperature with a characteristic odor. Its boiling point and melting point can vary depending on purity and specific structural configurations.
The compound exhibits solubility in polar solvents due to its hydroxyl group, which facilitates hydrogen bonding. Its reactivity profile includes typical alcohol behavior such as participating in esterification and oxidation reactions.
1-(Morpholin-4-yl)butan-2-ol has several applications in scientific research:
The synthesis of 1-(morpholin-4-yl)butan-2-ol typically employs nucleophilic substitution or reductive amination strategies, leveraging the reactivity of morpholine's secondary amine. In nucleophilic substitution, morpholine attacks electrophilic carbons in halohydrins or epoxides. For example, the reaction between morpholine and 1,2-epoxybutane proceeds under mild conditions (25–60°C) in polar aprotic solvents like acetonitrile, yielding the target compound with regioselectivity favoring attack at the less hindered epoxide carbon [2] [6]. This route affords moderate yields (65–85%) but faces limitations in stereocontrol, producing racemic mixtures when starting from achiral precursors [4].
Reductive amination offers an alternative pathway using 4-aminobutanol derivatives and carbonyl sources (e.g., 2-oxobutanal) followed by sodium borohydride reduction. This method enables modular construction of the carbon skeleton but requires precise pH control (pH 7–8) and low temperatures (0–5°C) during imine formation to suppress side products like enolization or overalkylation [4] [5]. Catalyst selection critically influences efficiency:
Table 1: Catalyst Impact on Reductive Amination Yield
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
None | 25 | 24 | 35 |
Acetic acid | 25 | 12 | 62 |
Ti(OiPr)₄ | 60 | 6 | 78 |
Drawbacks include cumbersome purification due to residual boron species and moderate enantioselectivity without chiral auxiliaries. Recent innovations integrate flow hydrogenation with immobilized Pd/C catalysts, enhancing throughput by circumventing batch-mode reduction bottlenecks [5] [8].
Lipase B from Candida antarctica (CaLB) immobilized on magnetic nanoparticles (MNPs) enables kinetic resolution of racemic 1-(morpholin-4-yl)butan-2-ol (±)-1 via enantioselective acylation. This chiral alcohol is a constituent of the mucolytic drug Fedrilate, necessitating high optical purity [1] [3]. Two immobilization strategies dominate:
Table 2: Performance of CaLB-MNP Biocatalysts in Batch vs. Flow Acylation
Biocatalyst Form | Immobilization Method | Conversion (%) | eeₚ (%) | Activity (IU/mg) |
---|---|---|---|---|
Lyophilized CaLB | – | 45 | 90 | 0.15 |
CaLB-MNPs (batch) | Adsorption | 65 | 98 | 0.32 |
CaLB-MNPs (batch) | Covalent | 70 | >99 | 0.38 |
CaLB-MNPs (U-flow reactor) | Covalent | 82 | >99 | 0.51 |
Key advantages include enhanced enzyme stability under mechanical shear and organic solvents (e.g., vinyl acetate acyl donor), alongside magnetic recoverability. Sodium dodecyl sulfate (SDS) additives hyperactivate immobilized CaLB by stabilizing the lid-open conformation, boosting activity 93-fold versus free enzyme (1.02 IU vs. 0.011 IU) [3]. The U-flow reactor configuration further amplifies performance by intensifying substrate-enzyme contact (discussed in Section 1.3).
A magnetically stabilized U-shaped microreactor revolutionizes the synthesis of enantiomerically enriched 1-(morpholin-4-yl)butan-2-ol esters. This system features a polytetrafluoroethylene (PTFE) tube anchored with CaLB-MNPs via six adjustable permanent magnets, creating segmented reaction chambers where fluid flow induces turbulent mixing [1] . The reactor design overcomes diffusional limitations inherent in batch systems:
Table 3: Microreactor Configurations for Stereoselective Biocatalysis
Reactor Type | Material | Channel Diameter (mm) | Scale | Productivity (g·L⁻¹·h⁻¹) |
---|---|---|---|---|
LABTRIX® | Borosilicate glass | 1.0 | Milligram | 0.8 |
U-shape MNP reactor | PTFE | 2.5 | Gram | 3.5 |
PLANTRIX® | Silicon carbide | 10.0 | Kilogram | 12.1 |
Scalability is demonstrated through reactor numbering-up (e.g., parallelized U-tubes) or size-adaptive designs like KILOFLOW® systems. The technology enables in situ product separation, driving equilibrium toward ester formation without excess acyl donor, a key constraint in batch kinetics [1] [8] . Photocatalytic variants under continuous flow (e.g., SLAP protocol) also show promise for morpholine functionalization but remain underexplored for this substrate [2].
Solid-Phase SynthesisPolymer-supported morpholine derivatives (e.g., Wang resin-linked morpholine) enable iterative C-C bond elongation via alkylation or reductive amination. After chain assembly, 1-(morpholin-4-yl)butan-2-ol is cleaved using trifluoroacetic acid (TFA)/dichloromethane (20:80 v/v), yielding products with >95% purity after minimal workup. Advantages include:
Limitations encompass swelling-dependent kinetics in nonpolar solvents and incremental loading decay (∼5% per cycle), capping practical scales at ∼100 mmol [6].
Solution-Phase SynthesisConventional solution methods offer flexibility in solvent selection (e.g., DMF for SNAr, ethanol for hydrogenations) and accommodate high-temperature steps (e.g., 130°C cyclizations). However, they require chromatographic purification, lowering net yields (typically 60–75% versus 80–92% for solid-phase). Economic analysis reveals tradeoffs:
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Solvent consumption | 50 mL/g substrate | 200 mL/g substrate |
Purification time | 0.5 h/step | 3–5 h/step |
Catalyst recycling | Not feasible | Feasible (e.g., Pd/C) |
Stereoselectivity | Requires chiral resin | Easily modulated |
Hybrid approaches are emerging, such as Q-Sepharose®-immobilized lipases for kinetic resolution in aqueous-organic biphasic systems, merging solid-phase recoverability with solution-phase kinetics [3] [7].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0